n-(1,3,4-Thiadiazol-2-yl)acetamide

Catalog No.
S1551415
CAS No.
5393-55-5
M.F
C4H5N3OS
M. Wt
143.17 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
n-(1,3,4-Thiadiazol-2-yl)acetamide

CAS Number

5393-55-5

Product Name

n-(1,3,4-Thiadiazol-2-yl)acetamide

IUPAC Name

N-(1,3,4-thiadiazol-2-yl)acetamide

Molecular Formula

C4H5N3OS

Molecular Weight

143.17 g/mol

InChI

InChI=1S/C4H5N3OS/c1-3(8)6-4-7-5-2-9-4/h2H,1H3,(H,6,7,8)

InChI Key

YOGFGFKRNRQDMF-UHFFFAOYSA-N

SMILES

CC(=O)NC1=NN=CS1

Synonyms

2-Acetamido-1,3,4-thiadiazole; 2-Acetamido-1,3,4-thiadiazole; 2-Acetylamino-1,3,4-thiadiazole

Canonical SMILES

CC(=O)NC1=NN=CS1

The exact mass of the compound n-(1,3,4-Thiadiazol-2-yl)acetamide is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 4729. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

N-(1,3,4-Thiadiazol-2-yl)acetamide (CAS 5393-55-5) is a highly stable, acetylated heterocyclic building block primarily utilized as an amine-protected precursor in pharmaceutical synthesis and as a pharmacopeial reference standard [1]. Structurally, the acetylation of the exocyclic amine on the 1,3,4-thiadiazole core fundamentally alters its reactivity profile, deactivating the nitrogen toward electrophilic attack and directing subsequent functionalization exclusively to the C5 position[2]. For industrial buyers and analytical laboratories, this compound is evaluated not merely as a generic heterocycle, but as a critical, process-ready intermediate that dictates the yield of downstream sulfonamides (such as acetazolamide) and serves as the mandatory Acetazolamide EP Impurity B for regulatory compliance workflows.

Attempting to substitute N-(1,3,4-Thiadiazol-2-yl)acetamide with its unprotected parent compound, 2-amino-1,3,4-thiadiazole, results in catastrophic process failures during downstream electrophilic aromatic substitutions [1]. Specifically, under the harsh chlorosulfonic acid conditions required to synthesize acetazolamide and related carbonic anhydrase inhibitors, an unprotected exocyclic amine will undergo rapid N-sulfonation, oxidation, or complete degradation, reducing the yield of the desired C5-sulfonyl chloride to near zero. Furthermore, relying on in-house, crude acetylation of the free amine introduces residual acetic acid and unreacted precursors that poison subsequent steps. Procuring the pure, pre-acetylated compound is therefore a mandatory procurement strategy to ensure chemoselectivity, eliminate an entire unit operation, and maintain the stoichiometric precision required for high-yield pharmaceutical manufacturing [2].

Chemoselectivity and Yield in C5-Chlorosulfonation

The primary industrial value of N-(1,3,4-Thiadiazol-2-yl)acetamide lies in its performance during chlorosulfonation. The acetyl group effectively protects the amine, allowing chlorosulfonic acid to selectively attack the C5 position. Process data shows that the pre-acetylated precursor achieves >80% yields of the critical 5-sulfonyl chloride intermediate, whereas the unprotected 2-amino-1,3,4-thiadiazole fails to produce meaningful quantities of the C5-product due to competing N-sulfamidation and degradation [1].

Evidence DimensionYield of 5-sulfonyl chloride intermediate
Target Compound Data>80-85% yield (amine is protected, directing electrophile to C5)
Comparator Or Baseline2-Amino-1,3,4-thiadiazole (<5% yield)
Quantified Difference>80% absolute yield improvement for the target intermediate
ConditionsReaction with excess chlorosulfonic acid at elevated temperatures

Procuring the acetylated form is essential for synthesizing acetazolamide, as the unprotected amine cannot survive the required chlorosulfonation conditions.

Process Waste Reduction and Step Elimination

Purchasing pre-synthesized N-(1,3,4-Thiadiazol-2-yl)acetamide eliminates the need for in-house acetylation, a step that typically requires heating the free amine with acetic anhydride. By starting with the pre-acetylated building block, manufacturers bypass the generation of stoichiometric acetic acid waste and avoid the energy-intensive crystallization and filtration steps required to isolate the intermediate [1]. This substitution directly streamlines the synthetic route for thiadiazole-based APIs.

Evidence DimensionAcetic acid byproduct generation per kg of intermediate
Target Compound Data0 kg (using pre-purchased acetylated building block)
Comparator Or BaselineIn-situ acetylation of 2-amino-1,3,4-thiadiazole (~0.42 kg acetic acid waste per kg product)
Quantified Difference100% elimination of acetylation-derived acidic waste
ConditionsIndustrial scale-up of acetazolamide precursor synthesis

Eliminating the acetylation unit operation reduces raw material overhead, simplifies waste management, and accelerates overall production cycle times.

Regulatory Compliance in API Impurity Profiling

In pharmaceutical quality control, N-(1,3,4-Thiadiazol-2-yl)acetamide is officially designated as Acetazolamide EP Impurity B. Validating reverse-phase LC methods for acetazolamide formulations requires a highly pure standard of this specific degradation product to establish accurate limits of detection (LOD) and quantification (LOQ) [1]. Crude reaction mixtures or the API itself cannot be used to calibrate the detector response for this specific analyte .

Evidence DimensionSuitability for EP/USP HPLC method validation
Target Compound Data>99.0% purity N-(1,3,4-Thiadiazol-2-yl)acetamide (Resolves as exact Impurity B peak)
Comparator Or BaselineAcetazolamide API or crude mixtures (Incapable of independent calibration)
Quantified DifferenceEnables quantitative LOD/LOQ calibration for Impurity B, which is impossible without the isolated standard
ConditionsReverse-phase LC method validation for pharmaceutical formulations

QA/QC laboratories must procure this exact high-purity compound to comply with European Pharmacopoeia (EP) and USP testing requirements for acetazolamide.

Industrial Synthesis of Acetazolamide and Sulfonamide Diuretics

As the direct, amine-protected precursor for 5-(acetylamino)-1,3,4-thiadiazole-2-sulfonyl chloride, this compound is the optimal starting material for manufacturing carbonic anhydrase inhibitors, ensuring high yields during the critical chlorosulfonation step [1].

Pharmaceutical QA/QC and Stability Testing

Utilized as Acetazolamide EP Impurity B, this compound is required for calibrating HPLC and LC-MS instruments during the release testing and stability profiling of commercial acetazolamide capsules and tablets [2].

Medicinal Chemistry Scaffold Development

Employed as a versatile building block in drug discovery programs targeting novel thiadiazole derivatives, where the C5 position must be functionalized (e.g., via halogenation or sulfonation) prior to the deprotection of the C2 amine[3].

Purity

> 95% ( Purity information is a general guideline based on past batches. Please refer to your quote for the exact purity of the batch. )

Quantity

Milligrams-Grams

XLogP3

-0.1

Appearance

Soild powder

UNII

26F2JM0PP8

Other CAS

5393-55-5

Wikipedia

2-acetylamino-1,3,4-thiadiazole

Dates

Last modified: 08-15-2023

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